

Spectroscopic Profile of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-chlorofuran-2-carboxylate

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 5-chlorofuran-2-carboxylate**, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar furan derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Compound Information

Property	Value
Chemical Name	Methyl 5-chlorofuran-2-carboxylate
Synonyms	5-Chloro-2-furoic acid methyl ester
CAS Number	58235-81-7[1]
Molecular Formula	C ₆ H ₅ ClO ₃
Molecular Weight	160.55 g/mol
Exact Mass	159.9927217[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-chlorofuran-2-carboxylate**. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show signals for the two protons on the furan ring and the three protons of the methyl ester group.

Chemical Shift (δ) / ppm	Multiplicity	Number of Protons	Assignment
~7.2 - 7.4	d	1H	H-3
~6.4 - 6.6	d	1H	H-4
~3.9	s	3H	-OCH ₃

Predictions are based on data from similar furan-2-carboxylate derivatives.[\[2\]](#)[\[3\]](#)

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will display signals for the four carbons of the furan ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Chemical Shift (δ) / ppm	Assignment
~158	C=O
~145	C-2
~148	C-5
~120	C-3
~112	C-4
~52	-OCH ₃

Predictions are based on data from analogous furan compounds.[\[3\]](#)[\[4\]](#)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretching (furan ring)
~1720 - 1740	Strong	C=O stretching (ester)
~1580, ~1470	Medium-Strong	C=C stretching (furan ring)
~1250 - 1300	Strong	C-O stretching (ester)
~1020	Medium	C-O-C stretching (furan ring)
~800	Strong	C-Cl stretching

Predicted absorption ranges are based on typical values for furan derivatives and chlorinated aromatic compounds.

Predicted Mass Spectrometry Data

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
160/162	Molecular ion peak (M ⁺) with a ~3:1 ratio, characteristic of a single chlorine atom.
129/131	Loss of -OCH ₃
101/103	Loss of -COOCH ₃

The exact mass of the molecular ion is predicted to be 159.9927.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[5][6]

- Weigh 5-10 mg of **Methyl 5-chlorofuran-2-carboxylate** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[5]
- Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO- d_6).[5]
- Gently swirl the vial to ensure the sample is fully dissolved.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the ^{13}C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):[6]

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:[6]

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

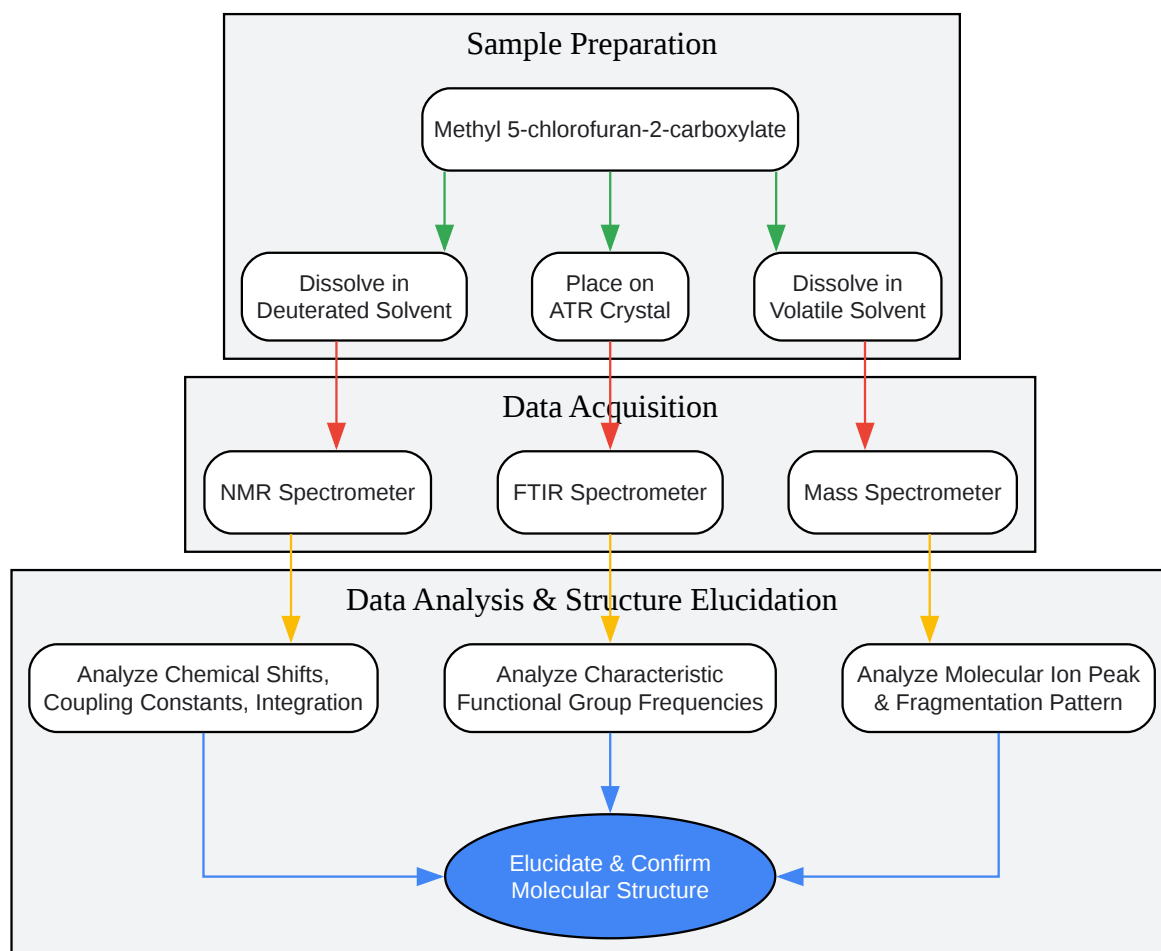
- For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).
- For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[7]

Data Acquisition:[8][9]

- The sample is introduced into the ion source where molecules are ionized.[8][9]
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]
- The detector records the abundance of ions at each m/z value to generate the mass spectrum.[8][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **Methyl 5-chlorofuran-2-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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